2-(Pyrimidine-5-sulfonyl)benzaldehyde
Description
Properties
Molecular Formula |
C11H8N2O3S |
|---|---|
Molecular Weight |
248.26 g/mol |
IUPAC Name |
2-pyrimidin-5-ylsulfonylbenzaldehyde |
InChI |
InChI=1S/C11H8N2O3S/c14-7-9-3-1-2-4-11(9)17(15,16)10-5-12-8-13-6-10/h1-8H |
InChI Key |
AZNDKLYTLHGJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)C2=CN=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Ascendant Scaffold: A Technical Guide to Pyrimidine-5-Sulfonyl Benzaldehyde Derivatives in Medicinal Chemistry
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a deep dive into the promising, yet underexplored, chemical space of pyrimidine-5-sulfonyl benzaldehyde derivatives. As a senior application scientist, the following content is structured to deliver not just a review of existing data, but to foster a foundational understanding that can catalyze new research endeavors. We will dissect the synthetic rationale, explore the untapped therapeutic potential, and provide actionable experimental frameworks for the evaluation of this unique molecular architecture.
Introduction: The Strategic Convergence of Three Pharmacophores
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4][5] The incorporation of a sulfonyl group, particularly at the C5 position, introduces a potent hydrogen bond acceptor and a versatile synthetic handle, often enhancing the biological activity of the parent molecule.[6][7] Furthermore, the benzaldehyde moiety serves as a critical pharmacophore and a synthetic precursor for the generation of diverse molecular libraries through reactions such as reductive amination and Schiff base formation.
The strategic combination of these three moieties—pyrimidine, 5-sulfonyl, and benzaldehyde—creates a novel scaffold with significant potential for targeting a range of biological entities, particularly protein kinases, where the pyrimidine can act as a hinge-binder, the sulfonyl group can interact with solvent-exposed regions, and the benzaldehyde can be functionalized to achieve selectivity and potency.[8][9][10]
Synthetic Blueprint: A Proposed Pathway to Pyrimidine-5-Sulfonyl Benzaldehyde Derivatives
While a direct, one-pot synthesis for the title scaffold is not yet established in the literature, a logical and convergent synthetic strategy can be proposed based on established methodologies for the individual components. This approach offers flexibility for diversification at multiple positions.
Retrosynthetic Analysis
A plausible retrosynthetic analysis suggests a convergent approach where a pre-functionalized pyrimidine core is elaborated with the sulfonyl and aldehyde functionalities.
Sources
- 1. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrimidine-5-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of isomeric 5-(phenylsulphonyl)pyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to 2-(Pyrimidine-5-sulfonyl)benzaldehyde: Physicochemical Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of 2-(pyrimidine-5-sulfonyl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. While direct experimental data for this specific molecule is sparse in commercial and academic literature, this paper establishes its core physicochemical properties through structural analysis and discusses its potential applications and synthetic pathways by drawing logical parallels to closely related and well-characterized analogs. We will detail the compound's molecular structure, formula, and weight, and present a hypothetical, field-proven synthetic workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage sulfonylpyrimidine scaffolds as versatile intermediates in the design of complex molecules and novel therapeutic agents.
Compound Identification and Physicochemical Properties
This compound is a bifunctional organic molecule characterized by a benzaldehyde ring substituted at the ortho-position with a pyrimidine ring via a sulfonyl (-SO₂) linker. The unique arrangement of an electrophilic aldehyde group and an electron-deficient, hydrogen-bond-accepting pyrimidine ring makes it a highly valuable, albeit not widely cataloged, building block.
Molecular Structure and Core Data
The structure consists of three key components: a benzene ring, an aldehyde functional group (-CHO), and a pyrimidine ring linked by a sulfonyl bridge. Based on this structure, the core physicochemical properties can be determined.
| Property | Value | Source / Method |
| Molecular Formula | C₁₁H₈N₂O₃S | Calculated |
| Molecular Weight | 248.26 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | Not Assigned | N/A |
Note on Analogs: It is critical to distinguish the target compound from similar structures. For instance, 2-(pyrimidin-5-yl)benzaldehyde (CAS 640769-71-7) lacks the sulfonyl group, resulting in a different molecular formula (C₁₁H₈N₂O) and weight (approx. 184.19 g/mol )[1][2]. Similarly, 2-(methylsulfonyl)benzaldehyde (CAS 5395-89-1) contains the sulfonyl moiety but lacks the pyrimidine ring[3]. This guide focuses exclusively on the title compound, C₁₁H₈N₂O₃S.
Structural Visualization
The 2D chemical structure provides a clear representation of the atomic connectivity and functional group orientation.
Caption: 2D structure of this compound.
Proposed Synthesis and Characterization Workflow
A robust synthetic strategy is essential for accessing this molecule. While a specific protocol for the title compound is not published, a logical and field-proven approach involves a two-step process: a nucleophilic aromatic substitution (SNAᵣ) followed by an oxidation reaction. This methodology is grounded in established principles for the synthesis of heteroaryl sulfones[4].
Proposed Synthetic Pathway
The synthesis would logically proceed from commercially available precursors: 2-fluorobenzaldehyde and pyrimidine-5-thiol.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system designed for high yield and purity.
Step 1: Synthesis of 2-(Pyrimidine-5-ylthio)benzaldehyde (Sulfide Intermediate)
-
Rationale: The electron-withdrawing nature of the aldehyde and the fluorine atom on the benzaldehyde ring activates the C-F bond for nucleophilic attack by the thiolate anion of pyrimidine-5-thiol. A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the thiol without promoting side reactions.
-
Procedure: a. To a solution of pyrimidine-5-thiol (1.0 eq) in anhydrous tetrahydrofuran (THF), add potassium carbonate (1.5 eq). b. Stir the suspension at 0 °C for 15 minutes to facilitate thiolate formation. c. Add 2-fluorobenzaldehyde (1.1 eq) dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 16-24 hours. e. Monitor reaction progress via Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with water and extract the product with ethyl acetate. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield the sulfide intermediate.
Step 2: Oxidation to this compound (Sulfone Product)
-
Rationale: The sulfide must be oxidized to the sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation. Alternatively, a greener system using hydrogen peroxide in acetic acid can be employed[4]. The use of two or more equivalents of the oxidant ensures complete conversion from the sulfide to the sulfone.
-
Procedure: a. Dissolve the purified sulfide intermediate (1.0 eq) in dichloromethane (DCM). b. Cool the solution to 0 °C in an ice bath. c. Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C. d. Stir the reaction at room temperature for 16 hours. e. Monitor the conversion by TLC, observing the disappearance of the sulfide spot and the appearance of a more polar sulfone spot. f. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. g. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. h. Recrystallize or purify by column chromatography to obtain the final product.
Structural and Purity Verification
-
¹H NMR Spectroscopy: To confirm the structure by identifying characteristic proton signals for the aldehyde (~10 ppm), and the distinct aromatic protons on both the pyrimidine and benzene rings.
-
Mass Spectrometry (MS): To verify the molecular weight (248.26 g/mol ) and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be ≥95% for use in drug discovery applications[2].
Applications in Research and Drug Development
The strategic combination of a reactive aldehyde and a biologically relevant pyrimidine-sulfonyl scaffold positions this compound as a valuable intermediate.
-
Medicinal Chemistry: The pyrimidine ring is a ubiquitous scaffold in numerous FDA-approved drugs, particularly kinase inhibitors. The sulfonyl group acts as a rigid and potent hydrogen bond acceptor, capable of forming key interactions with protein targets[4][5]. The aldehyde serves as a chemical handle for further elaboration, enabling the synthesis of diverse compound libraries through reactions like reductive amination or Wittig reactions[5].
-
Temporary Directing Groups: Analogs such as 2-(pyrimidin-5-yl)benzaldehyde are used as effective temporary directing groups (TDGs) to achieve high selectivity in metal-catalyzed C-H functionalization reactions[6][7]. The nitrogen atoms of the pyrimidine coordinate to the metal catalyst, directing functionalization to a specific site on a substrate. The title compound could potentially serve a similar role, with the sulfonyl group modulating the electronic properties and coordinating ability of the pyrimidine ring.
-
Covalent Modifiers: Heteroaryl sulfones have emerged as powerful electrophilic warheads for the selective arylation of cysteine residues in proteins[4]. The pyrimidine ring can activate the sulfonyl group for nucleophilic attack by a cysteine thiol, forming a stable covalent bond. This makes this compound a potential candidate for developing covalent inhibitors or chemical probes.
Conclusion
This compound represents a molecule of high potential utility for chemists in the pharmaceutical and materials science sectors. While not a stock chemical, its synthesis is readily achievable through established, high-yielding chemical transformations. Its unique trifecta of functionalities—a reactive aldehyde, a biologically significant pyrimidine core, and a potent hydrogen-bond-accepting sulfonyl linker—makes it an attractive building block for constructing complex molecular architectures and exploring novel therapeutic modalities. This guide provides the foundational knowledge for its synthesis, characterization, and strategic application in advanced research programs.
References
-
PubChem. (n.d.). 2-(2-Methylsulfanylpyrimidin-5-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-(5-Pyrimidinyl)benzaldehyde, min 95%, 100 mg. Retrieved from [Link]
-
García-Reyes, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. ACS Publications. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-(Methylsulfonyl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-(Pyrimidin-5-yl)benzaldehyde | 198084-12-7 | Benchchem [benchchem.com]
- 6. 2-(Pyrimidin-5-yl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-(Pyrimidin-5-yl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: Strategic Synthesis of 2-(Pyrimidine-5-sulfonyl)benzaldehyde
Abstract & Strategic Overview
The synthesis of 2-(Pyrimidine-5-sulfonyl)benzaldehyde presents a classic chemoselectivity challenge in medicinal chemistry: constructing a diaryl sulfone motif in the presence of a reactive aldehyde. This scaffold is a high-value intermediate for kinase inhibitors and antiviral agents, often functioning as a "temporary directing group" for C-H functionalization or a covalent warhead precursor.
The core difficulty lies in two opposing reactivity requirements:
-
Nucleophilic Aromatic Substitution (SNAr): The formation of the C-S bond typically requires an electron-deficient ring. While 2-fluorobenzaldehyde is an excellent SNAr acceptor due to the ortho-formyl group, the 5-bromopyrimidine starting material is electronically deactivated towards direct nucleophilic displacement, requiring metal catalysis to install the sulfur handle.
-
Oxidation Sensitivity: Converting the sulfide intermediate to a sulfone requires strong oxidants (e.g., mCPBA, KMnO4), which notoriously over-oxidize aldehydes to carboxylic acids (benzoic acids).
The Solution: This guide details a robust, modular 4-step protocol that prioritizes yield and purity. We utilize a Palladium-catalyzed thioacetylation to activate the pyrimidine, followed by an SNAr coupling. Crucially, we employ an acetal protection strategy prior to oxidation, ensuring the aldehyde's integrity.
Retrosynthetic Analysis
The logical disconnection reveals that the C-S bond should be formed between a nucleophilic pyrimidine-thiol species and an electrophilic benzene ring.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the sulfide core followed by oxidation.
Detailed Experimental Protocols
Phase 1: Activation of 5-Bromopyrimidine
Objective: Convert 5-bromopyrimidine into a stable thiol equivalent. Direct SNAr on 5-bromopyrimidine is ineffective; therefore, we use a Palladium-catalyzed cross-coupling with potassium thioacetate.
Reagents:
-
5-Bromopyrimidine (1.0 eq)[1]
-
Potassium Thioacetate (KSAc) (1.2 eq)
-
Pd2(dba)3 (1.5 mol%)
-
Xantphos (3.0 mol%)
-
Solvent: 1,4-Dioxane (anhydrous)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
Protocol:
-
Setup: In a glovebox or under Argon flow, charge a reaction flask with 5-bromopyrimidine (10 mmol), KSAc (12 mmol), Pd2(dba)3 (0.15 mmol), and Xantphos (0.3 mmol).
-
Solvation: Add anhydrous 1,4-Dioxane (50 mL) and DIPEA (20 mmol). Seal the vessel.
-
Reaction: Heat to 100°C for 12 hours. The solution typically turns from dark red to orange/brown.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Pd residues. Wash the filtrate with brine.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Product:S-(Pyrimidine-5-yl) ethanethioate .
-
Checkpoint: This intermediate is shelf-stable and avoids the dimerization issues of free 5-mercaptopyrimidine.
-
Phase 2: SNAr Coupling
Objective: Couple the pyrimidine thiol with the benzaldehyde scaffold. We generate the free thiolate in situ to react immediately with 2-fluorobenzaldehyde.
Reagents:
-
S-(Pyrimidine-5-yl) ethanethioate (from Phase 1) (1.0 eq)
-
2-Fluorobenzaldehyde (1.1 eq)
-
Base: K2CO3 (2.5 eq)[2]
-
Solvent: MeOH / THF (1:1 mixture)
Protocol:
-
Hydrolysis & Coupling: Dissolve S-(Pyrimidine-5-yl) ethanethioate (5 mmol) and 2-fluorobenzaldehyde (5.5 mmol) in MeOH/THF (20 mL).
-
Activation: Add solid K2CO3 (12.5 mmol). Purge with N2.
-
Reaction: Stir at 60°C for 4–6 hours.
-
Workup: Evaporate volatiles. Partition residue between water and DCM. Extract DCM (3x).
-
Data Check: 1H NMR should show the aldehyde proton (~10.2 ppm) and the loss of the acetyl methyl group.
-
Product:2-(Pyrimidine-5-ylthio)benzaldehyde .
-
Phase 3: Protection, Oxidation, and Deprotection
Objective: Oxidize the sulfide to sulfone without destroying the aldehyde. Rationale: Direct oxidation of the aldehyde substrate with mCPBA often leads to Baeyer-Villiger side products or benzoic acid formation. Protection is mandatory for high yields.
Workflow Diagram:
Figure 2: The "Protect-Oxidize-Deprotect" sandwich strategy ensures chemoselectivity.
Step 3.1: Acetal Protection
-
Dissolve sulfide (4 mmol) in Toluene (30 mL).
-
Add Ethylene Glycol (5.0 eq) and p-Toluenesulfonic acid (pTSA) (0.1 eq).
-
Reflux with a Dean-Stark trap for 3 hours (water removal drives equilibrium).
-
Wash with NaHCO3 (aq), dry, and concentrate. Result: Acetal intermediate.
Step 3.2: Sulfone Formation
-
Dissolve Acetal intermediate in DCM at 0°C .
-
Add mCPBA (2.5 eq) portion-wise.
-
Stir at RT for 4 hours.
-
Quench with saturated Na2S2O3 (removes excess peroxide) and NaHCO3.
-
Isolate organic layer. Result: Sulfone-Acetal.[7]
Step 3.3: Deprotection
-
Dissolve Sulfone-Acetal in Acetone/H2O (5:1).
-
Add 1M HCl (catalytic amount, pH ~2).
-
Heat to 50°C for 1 hour.
-
Neutralize, extract with EtOAc.
-
Final Purification: Recrystallization from EtOH/Hexane.
Data Summary & Troubleshooting
Key Analytical Markers
| Compound | 1H NMR Signature | Key Feature |
| 5-Bromopyrimidine | ~8.9 ppm (s, 2H), 9.2 ppm (s, 1H) | Starting Material |
| Thioacetate Int. | ~2.4 ppm (s, 3H, -SAc) | Acetyl peak confirms coupling |
| Sulfide Aldehyde | ~10.3 ppm (s, 1H, CHO) | Aldehyde intact, S-linkage formed |
| Final Sulfone | ~10.5 ppm (s, 1H, CHO); Downfield aromatic shift | Sulfone is strongly EWG, shifting ortho-protons |
Troubleshooting Guide
-
Problem: Low yield in Phase 1 (Pd coupling).
-
Solution: Ensure 1,4-dioxane is strictly anhydrous and degassed. Oxygen poisons the Pd(0) catalyst. Switch to Pd(dppf)Cl2 if Pd2(dba)3 fails.
-
-
Problem: "Benzoic Acid" impurity in Phase 3.
-
Solution: This indicates acetal hydrolysis occurred during oxidation or the protection was incomplete. Ensure the acetal formation runs to completion (check by TLC) before adding mCPBA. Alternatively, use Oxone in buffered MeOH/H2O for oxidation, which is milder than mCPBA.
-
-
Problem: Pyrimidine ring degradation.
-
Solution: Pyrimidines are sensitive to strong acids. During deprotection (Step 3.3), do not use concentrated HCl. Use mild acids (acetic acid or dilute HCl) and monitor closely.
-
References
-
Maiti, D., et al. (2016). "Pyrimidine-Directed C-H Functionalization." Sigma-Aldrich Technical Bulletin. Link
-
Itou, M., et al. (2010).[4] "A Versatile Procedure for the Oxidation of Sulfides to Sulfoxides and Sulfones."[8][9] Synlett, 2010(10), 1557-1561. Link
-
Ghoreishi-Nezhad, M., et al. (2005).[4] "Selective Oxidation of Sulfides." Organic Letters, 7(4), 625-628. Link
-
BenchChem Protocols. (2023). "Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives." BenchChem Application Notes. Link
-
Organic Chemistry Portal. "Sulfone Synthesis via Oxidation." Link
Sources
- 1. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Reductive Amination Utilizing 2-(Pyrimidine-5-sulfonyl)benzaldehyde
Introduction: Strategic Insights into Reductive Amination and the Utility of 2-(Pyrimidine-5-sulfonyl)benzaldehyde
Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and reliability in forging carbon-nitrogen bonds. This powerful reaction avoids the common pitfalls of direct amine alkylation, such as over-alkylation, by converting a carbonyl compound and an amine into a more substituted amine via an intermediate imine.[1][2] The in-situ formation and subsequent reduction of the imine intermediate is a hallmark of this process, offering a controlled and often high-yielding route to secondary and tertiary amines.[3][4]
The choice of reagents is paramount to the success of a reductive amination. The aldehyde or ketone substrate dictates one half of the final product's structure, while the amine provides the nitrogenous component. The reducing agent, however, is the lynchpin of the operation, requiring careful selection to ensure chemoselectivity—specifically, the reduction of the imine in preference to the starting carbonyl.[5] Among the arsenal of reducing agents, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as a reagent of choice for its mild nature and broad substrate scope.[3][6] Its steric bulk and attenuated reactivity, a consequence of the electron-withdrawing acetate groups, render it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion intermediate.[6][7]
This guide focuses on the application of a specialized aldehyde, this compound, in reductive amination protocols. The incorporation of the pyrimidine-5-sulfonyl moiety introduces a unique electronic and steric profile to the benzaldehyde scaffold. The pyrimidine ring is a well-established pharmacophore found in numerous therapeutic agents, and its inclusion can impart desirable physicochemical and biological properties to the target amine.[8][9][10] The sulfonyl group, being strongly electron-withdrawing, is anticipated to enhance the electrophilicity of the aldehyde, potentially accelerating imine formation. Furthermore, the presence of these functional groups offers opportunities for further synthetic diversification.
While this compound is not a commonplace starting material, its synthesis can be envisioned through established organometallic cross-coupling methodologies or nucleophilic aromatic substitution reactions. For the purposes of this guide, we will presume its availability and focus on its application in reductive amination. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and synthetic chemistry to explore the utility of this and structurally related building blocks.
Chemical Mechanism of Reductive Amination
The reductive amination process is a two-step sequence that occurs in a single pot.[6] The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine (from a primary amine) or an iminium ion (from a secondary amine).[3][4] This dehydration step is often the rate-limiting step and can be facilitated by mildly acidic conditions or the use of a dehydrating agent. The equilibrium of this reaction typically favors the starting materials, but the in-situ reduction of the imine/iminium ion drives the reaction to completion.[3]
In the second step, the reducing agent, in this case, sodium triacetoxyborohydride (STAB), selectively reduces the C=N double bond of the imine or iminium ion. The hydride transfer from the borohydride complex to the electrophilic iminium carbon results in the formation of the final amine product.[6]
// Reactants R1CHO [label=<
R¹ | C=O | H
, group="start"]; R2NH2 [label="R²-NH₂", group="start"]; STAB [label="NaBH(OAc)₃", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates Hemiaminal [label=<
R¹OH \ / C / HNH-R²
, group="intermediate"]; Iminium [label=<
R¹H \ / C=N⁺ / HR²
, group="intermediate"];
// Product Product [label=<
R¹H \ / C-N / HR²
, group="end"];
// Edges R1CHO -> Hemiaminal [label="+ R²-NH₂"]; Hemiaminal -> Iminium [label="- H₂O"]; Iminium -> Product [label="+ NaBH(OAc)₃"];
// Invisible edges for alignment edge [style=invis]; R2NH2 -> Hemiaminal; STAB -> Product; } .enddot Figure 1: General mechanism of reductive amination.
Experimental Protocols
General Protocol for Reductive Amination of this compound with a Primary Amine
This protocol outlines a general procedure for the reductive amination of this compound with a representative primary amine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
TLC plates and developing chamber
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Add the primary amine (1.0-1.2 eq) to the solution at room temperature with stirring.
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Add glacial acetic acid (1.0-2.0 eq) to the reaction mixture. The acid catalyzes the formation of the iminium ion.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution (hydrogen) may occur.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.
// Nodes Start [label="Combine Aldehyde, Amine, and Acetic Acid in DCE"]; Imine_Formation [label="Stir at RT for 30-60 min (Imine Formation)"]; Add_STAB [label="Add Sodium Triacetoxyborohydride (STAB)"]; Reaction [label="Stir at RT for 2-24 h (Monitor by TLC/LC-MS)"]; Quench [label="Quench with Saturated NaHCO₃ Solution"]; Extraction [label="Extract with Organic Solvent"]; Drying [label="Dry Organic Layer and Concentrate"]; Purification [label="Purify by Flash Chromatography"]; Product [label="Characterize Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Imine_Formation; Imine_Formation -> Add_STAB; Add_STAB -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Product; } .enddot Figure 2: Experimental workflow for reductive amination.
Data Presentation and Optimization
The success of the reductive amination can be influenced by several factors. The following table summarizes key parameters and their potential effects on the reaction outcome.
| Parameter | Typical Range | Effect on Reaction | Troubleshooting Considerations |
| Amine Stoichiometry | 1.0 - 1.2 eq | A slight excess of the amine can help drive the imine formation equilibrium. | A large excess may lead to purification challenges. |
| Reducing Agent Stoichiometry | 1.2 - 1.5 eq | A sufficient excess is required to ensure complete reduction of the iminium intermediate. | Insufficient reagent will result in incomplete reaction. |
| Solvent | DCE, THF, CH₃CN | Aprotic solvents are generally preferred to avoid reaction with the hydride reagent. DCE is a common choice.[11] | Protic solvents like methanol can react with STAB and are generally not recommended.[7] |
| Acid Catalyst | 1.0 - 2.0 eq (Acetic Acid) | Catalyzes imine formation. | The absence of acid may lead to a sluggish or incomplete reaction. |
| Temperature | Room Temperature | Most reductive aminations with STAB proceed efficiently at ambient temperature. | For less reactive substrates, gentle heating (e.g., 40-50 °C) may be beneficial. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the aldehyde and amine. | Monitor by TLC or LC-MS to determine the optimal reaction time. |
Causality Behind Experimental Choices and Field-Proven Insights
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reagent for this one-pot protocol due to its excellent chemoselectivity. Unlike stronger reducing agents such as sodium borohydride, STAB does not readily reduce aldehydes, thus minimizing the formation of the corresponding alcohol as a byproduct.[7] Its tolerance for mildly acidic conditions is also a key advantage, as this pH range favors the formation of the iminium ion, which is the species that is reduced.[6]
-
Solvent Selection: Anhydrous 1,2-dichloroethane (DCE) is a commonly employed solvent for reductive aminations with STAB.[11] Its aprotic nature prevents decomposition of the hydride reagent, and it is an excellent solvent for a wide range of organic substrates. Tetrahydrofuran (THF) and acetonitrile are also viable alternatives.[11]
-
The Role of Acetic Acid: The addition of a catalytic amount of acetic acid is crucial for efficient imine formation, particularly with less nucleophilic amines. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. It also facilitates the dehydration of the hemiaminal intermediate to form the iminium ion.
-
Impact of the Pyrimidine-5-sulfonyl Group: The strongly electron-withdrawing nature of the pyrimidine-5-sulfonyl group is expected to increase the electrophilicity of the benzaldehyde carbonyl group. This should facilitate the initial nucleophilic attack by the amine and subsequent imine formation. However, the steric bulk of this substituent at the ortho position may slightly hinder the approach of the amine and the hydride reagent. In most cases, the electronic effect is likely to dominate, leading to a facile reaction. The sulfonyl group itself is generally stable to the reaction conditions and is not expected to be reduced by STAB.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient reaction time- Inactive reducing agent- Insufficient acid catalyst | - Extend the reaction time and continue monitoring.- Use a fresh bottle of STAB.- Add an additional equivalent of acetic acid. |
| Formation of Alcohol Byproduct | - Use of a non-selective reducing agent- Water in the reaction mixture | - Ensure the use of STAB.- Use anhydrous solvents and reagents. |
| Recovery of Starting Aldehyde | - Inefficient imine formation | - Increase the amount of amine and/or acetic acid.- Consider gentle heating (40-50 °C). |
| Difficult Purification | - Excess amine or other reagents | - Use stoichiometry as close to the protocol as possible.- Perform an aqueous workup to remove water-soluble impurities. |
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Master Organic Chemistry. (2017).
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Chem-Impex. (n.d.). 2-(5-Pyrimidinyl)benzaldehyde.
- Wikipedia. (n.d.). Sodium triacetoxyborohydride.
- YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN.
- Myers, A. G. (n.d.). Chem 115.
- Organic & Biomolecular Chemistry. (n.d.).
- Semantic Scholar. (2022).
- MDPI. (2023).
- PMC. (2022).
- MedCrave online. (2018).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. 976. Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: Leveraging 2-(Pyrimidine-5-sulfonyl)benzaldehyde in Advanced Multicomponent Reactions for Drug Discovery
Introduction: A Scaffold for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent biological activity is relentless. Multicomponent reactions (MCRs) have emerged as a powerful strategy in this endeavor, enabling the synthesis of complex molecules in a single, atom-economical step. At the confluence of privileged scaffolds and efficient synthesis lies 2-(pyrimidine-5-sulfonyl)benzaldehyde , a versatile building block poised to unlock new frontiers in drug discovery.
This technical guide provides an in-depth exploration of the application of this compound in two cornerstone MCRs: the Biginelli and Ugi reactions. The strategic incorporation of the pyrimidine and sulfonyl moieties is not coincidental. The pyrimidine ring is a ubiquitous feature in numerous FDA-approved drugs, recognized for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, thereby enhancing pharmacokinetic and pharmacodynamic properties.[1][2][3] Concurrently, the sulfonamide group is a well-established pharmacophore known for its strong electron-withdrawing nature and its presence in a wide array of therapeutic agents, including antibacterial and anticancer drugs.[4] The combination of these two pharmacologically significant motifs within a single, reactive aldehyde scaffold presents a compelling opportunity for the rapid generation of diverse and biologically relevant compound libraries.
This document will provide not only detailed, step-by-step protocols for leveraging this compound in MCRs but also a thorough examination of the underlying mechanistic principles that govern these transformations.
The Strategic Advantage of the Sulfonyl Moiety
The presence of the pyrimidine-5-sulfonyl group on the benzaldehyde ring is a key design element that significantly influences its reactivity in MCRs. The potent electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity can lead to several advantageous outcomes in a synthetic context:
-
Increased Reaction Rates: The enhanced electrophilicity of the aldehyde accelerates the initial condensation steps common to many MCRs, such as imine formation, potentially leading to shorter reaction times.
-
Improved Yields: By promoting the forward reaction, the sulfonyl group can contribute to higher overall yields of the desired multicomponent product.
-
Modulation of Biological Activity: The sulfonyl group itself is a key pharmacophore that can interact with biological targets, offering a direct avenue to modulate the pharmacological profile of the synthesized compounds.
Application in the Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][6] These heterocyclic scaffolds are of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[7]
The use of this compound in the Biginelli reaction allows for the direct incorporation of the pyrimidine-sulfonyl pharmacophore into the DHPM core, creating a library of compounds with high potential for biological screening.
Reaction Mechanism: An Acid-Catalyzed Cascade
The generally accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through a series of equilibrium steps, culminating in the formation of the stable dihydropyrimidinone ring.[5][8] The enhanced electrophilicity of this compound plays a crucial role in the initial, rate-determining step.
Caption: Proposed mechanism of the Biginelli reaction.
Experimental Protocol: Biginelli Synthesis of a DHPM Library
This protocol describes a general procedure for the synthesis of a dihydropyrimidinone library using this compound.
Materials:
-
This compound
-
Various β-ketoesters (e.g., ethyl acetoacetate, methyl benzoylacetate)
-
Urea or Thiourea
-
Catalyst (e.g., Yb(OTf)₃, InCl₃, or a Brønsted acid like HCl)
-
Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired β-ketoester (1.2 mmol), and urea or thiourea (1.5 mmol).
-
Add the chosen solvent (5-10 mL) and the catalyst (e.g., 10 mol% Yb(OTf)₃). For solvent-free conditions, omit the solvent and ensure thorough mixing of the reagents.
-
Stir the reaction mixture at a specified temperature (e.g., reflux in ethanol, or 80-100 °C for solvent-free) for the required time (typically 2-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the mixture into ice-cold water and stir until a solid is formed.
-
Wash the crude product with cold water and a minimal amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Data Presentation: Representative Biginelli Reaction Parameters
| Entry | β-Ketoester | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Yb(OTf)₃ | None | 3 | 92 |
| 2 | Methyl acetoacetate | InCl₃ | Acetonitrile | 5 | 88 |
| 3 | Ethyl benzoylacetate | HCl | Ethanol | 8 | 85 |
| 4 | Ethyl 4-chloroacetoacetate | Yb(OTf)₃ | None | 4 | 90 |
Note: The data presented in this table are hypothetical and serve as a guide for expected outcomes based on similar reactions reported in the literature.
Application in the Ugi Reaction: A Pathway to Peptidomimetics
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, bringing together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like α-acylamino amide.[9][10] This reaction is renowned for its high atom economy and the vast chemical space that can be explored by varying the four input components. The products, often referred to as "Ugi products," are valuable as peptidomimetics in drug discovery.[11]
Employing this compound in the Ugi reaction provides a direct route to peptide-like structures bearing the pyrimidine-sulfonyl moiety, a combination with significant potential for targeting a range of biological pathways.
Reaction Mechanism: A Concerted Assembly
The Ugi reaction mechanism is believed to commence with the formation of an imine from the aldehyde and the amine.[9][10] This is followed by a series of nucleophilic additions and a final, irreversible Mumm rearrangement to yield the stable bis-amide product. The electron-withdrawing sulfonyl group on the benzaldehyde can facilitate the initial imine formation.
Caption: A generalized workflow for the Ugi reaction.
Experimental Protocol: Ugi Synthesis of a Peptidomimetic Library
This protocol provides a general method for the synthesis of an α-acylamino amide library using this compound.
Materials:
-
This compound
-
Various primary or secondary amines (e.g., aniline, benzylamine)
-
Various carboxylic acids (e.g., acetic acid, benzoic acid)
-
Various isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Solvent (e.g., Methanol, Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), the chosen amine (1.0 mmol), and the carboxylic acid (1.0 mmol) in the selected solvent (5-10 mL).
-
Stir the mixture at room temperature for 10-20 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture. Caution: Isocyanides are toxic and should be handled in a well-ventilated fume hood.
-
Continue to stir the reaction at room temperature. The reaction is often exothermic and typically completes within a few hours to 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterize the purified Ugi product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Representative Ugi Reaction Parameters
| Entry | Amine | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Acetic Acid | t-Butyl isocyanide | Methanol | 12 | 85 |
| 2 | Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | Methanol | 18 | 82 |
| 3 | 4-Fluoroaniline | Propionic Acid | t-Butyl isocyanide | DCM | 24 | 78 |
| 4 | Methylamine | Acetic Acid | Benzyl isocyanide | Methanol | 10 | 88 |
Note: The data presented in this table are hypothetical and serve as a guide for expected outcomes based on similar reactions reported in the literature.
Conclusion: A Gateway to Novel Chemical Entities
This compound stands as a highly valuable and versatile building block for the construction of complex, drug-like molecules through multicomponent reactions. Its unique electronic properties, conferred by the potent electron-withdrawing sulfonyl group, enhance its reactivity and make it an ideal substrate for reactions such as the Biginelli and Ugi condensations. The direct incorporation of the pharmacologically significant pyrimidine and sulfonamide moieties into diverse molecular scaffolds provides a rapid and efficient avenue for the generation of novel compound libraries. The protocols and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this reagent in their quest for the next generation of therapeutic agents.
References
-
Sun, W., et al. (2018). Dihydropyrimidinones and dihydropyrimidinethiones generated from the Biginelli reactions of perfluorooctanesulfonyl-attached benzaldehydes are used as common intermediates for post-condensation modifications. National Institutes of Health. [Link]
- Yadav, J. S., et al. (2001). LiClO4-Catalyzed One-Pot Synthesis of Dihydropyrimidinones: An Improved Procedure for the Biginelli Reaction. Synthesis, 2001(9), 1341-1345.
- Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204.
- Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 65(19), 6270-6272.
- Ugi, I., et al. (1959). A New Reaction of Isocyanides. Angewandte Chemie, 71(11), 386.
- Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- El Kaim, L., Grimaud, L., & Oble, J. (2005). Phenol Ugi–Smiles Systems: Strategies for the Multicomponent N-Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols.
- Alvim, H. G. O., et al. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(19), 12143-12153.
- Ma, Y., et al. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864-3868.
- Kappe, C. O., Kumar, D., & Varma, R. S. (1999). Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol. Synthesis, 1999(10), 1799-1803.
- Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
- Al-Hujaj, H. H., et al. (2021). The effect of the EGFR-targeting compound 3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide (13f) against cholangiocarcinoma cell lines. Asian Pacific Journal of Cancer Prevention, 22(2), 381–390.
- Bhat, A. R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6339.
-
Ugi, I. K. (1959). The Ugi Reaction. Wikipedia. [Link]
- Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 735-739.
- Shaaban, S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(42), 25036-25067.
-
Verma, P., et al. (2018). Pyrimidine compounds that show pharmacological activity. ResearchGate. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. researchgate.net [researchgate.net]
- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Ugi reaction - Wikipedia [en.wikipedia.org]
- 10. Ugi Reaction [organic-chemistry.org]
- 11. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Pyrimidine Sulfonyl Precursors
Introduction: The Strategic Advantage of Pyrimidine Sulfones in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The ability to functionalize this heterocycle with precision is paramount in the drug development pipeline. Traditionally, Suzuki-Miyaura cross-coupling reactions have relied heavily on halogenated pyrimidines. However, these precursors can present challenges, including issues with stability, regioselectivity, and the harsh conditions sometimes required for the activation of C-Cl bonds.
Pyrimidine sulfonyl derivatives are emerging as highly versatile and advantageous electrophilic partners in palladium-catalyzed cross-coupling reactions. Their stability, ease of handling, and unique reactivity profile offer a compelling alternative for the synthesis of complex biaryl and heteroaryl pyrimidines. This guide provides an in-depth exploration of the Suzuki-Miyaura coupling conditions for pyrimidine sulfonyl precursors, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
The Underlying Chemistry: Why Pyrimidine Sulfones Excel in Suzuki-Miyaura Couplings
The efficacy of pyrimidine sulfones as electrophiles in the Suzuki-Miyaura reaction is rooted in their electronic properties and the mechanism of the catalytic cycle. The strongly electron-withdrawing nature of the sulfonyl group (-SO₂R) renders the attached pyrimidine carbon atom sufficiently electrophilic for oxidative addition to a Pd(0) catalyst, which is the turnover-limiting step in the catalytic cycle for sulfones.
The choice of the R group on the sulfonyl moiety (e.g., methyl, phenyl, trifluoromethyl) can further tune the reactivity of the precursor, allowing for a nuanced approach to substrate compatibility and reaction optimization. For instance, trifluoromethylsulfones (triflones) exhibit enhanced reactivity due to the inductive effect of the trifluoromethyl group, which increases the polarization of the C-S bond and facilitates its cleavage.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling of a pyrimidine sulfonyl precursor proceeds through a well-established catalytic cycle, as illustrated below. Understanding these steps is crucial for rational troubleshooting and optimization of reaction conditions.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling with Pyrimidine Sulfones. This diagram illustrates the key steps of the reaction, starting with the active Pd(0) catalyst.
Optimizing the Reaction Conditions: A Guide for Success
Achieving high yields and purity in the Suzuki-Miyaura coupling of pyrimidine sulfonyl precursors requires careful consideration of several key parameters. The following table summarizes recommended starting conditions and provides insights for optimization.
| Parameter | Recommended Starting Conditions | Rationale and Optimization Guidance |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | These are common and effective Pd(0) sources. For challenging couplings, pre-formed catalysts with bulky phosphine ligands (e.g., XPhos-Pd-G3) can be advantageous. |
| Ligand | Buchwald-type phosphines (e.g., RuPhos, XPhos), dppf (2-10 mol%) | Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the C-S bond and stabilizing the palladium catalyst. The choice of ligand can significantly impact reaction efficiency, and screening a small panel of ligands is often beneficial. |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | A strong, non-nucleophilic base is required to activate the boronic acid to the more nucleophilic boronate species. K₃PO₄ is often a good starting point, while Cs₂CO₃ can be effective for more challenging substrates. |
| Solvent | Anhydrous, degassed polar aprotic solvents (e.g., 1,4-dioxane, DME, THF, toluene) | The choice of solvent can influence catalyst solubility and reaction kinetics. A mixture of an organic solvent with a small amount of water can sometimes be beneficial for the transmetalation step. |
| Temperature | 80-130 °C | Higher temperatures are generally required to facilitate the oxidative addition of the C-S bond. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, particularly for high-throughput screening. |
| Boronic Acid/Ester | 1.1-1.5 equivalents | A slight excess of the boronic acid or its ester derivative is typically used to drive the reaction to completion. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of pyrimidine sulfonyl precursors. These should be considered as robust starting points, with the understanding that optimization may be necessary for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Pyrimidine Sulfone
This protocol is a general starting point for the coupling of a pyrimidine sulfone with an arylboronic acid.
Application Notes and Protocols for the Functionalization of the Aldehyde Group in 2-(Pyrimidine-5-sulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of 2-(Pyrimidine-5-sulfonyl)benzaldehyde
This compound is a versatile building block in medicinal chemistry and drug discovery. Its synthetic utility is largely dictated by the reactivity of the aldehyde functional group, which is significantly influenced by the electronic properties of the pyrimidine-5-sulfonyl moiety. The sulfonyl group, being strongly electron-withdrawing, and the pyrimidine ring, an electron-deficient heterocycle, work in concert to render the carbonyl carbon of the aldehyde exceptionally electrophilic. This heightened electrophilicity makes the aldehyde highly susceptible to nucleophilic attack, facilitating a range of chemical transformations under mild conditions.
This technical guide provides a comprehensive overview of several key strategies for the functionalization of the aldehyde group in this compound. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols to guide your synthetic efforts.
Reductive Amination: A Gateway to Diverse Amine Scaffolds
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. The enhanced electrophilicity of the aldehyde in this compound facilitates the initial imine formation, often allowing the reaction to proceed under mild reducing conditions.
Causality Behind Experimental Choices:
The choice of reducing agent is critical for a successful reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough to not reduce the aldehyde starting material but is sufficiently reactive to reduce the formed iminium ion.[1] Its tolerance for a slightly acidic medium, which can catalyze imine formation, is another significant advantage. For more challenging substrates or less nucleophilic amines, stronger reducing agents like sodium cyanoborohydride (NaBH₃CN) can be employed, though careful pH control is necessary.[2]
Experimental Protocol: Reductive Amination with a Primary Amine
dot
Caption: Workflow for Reductive Amination.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by thin-layer chromatography (TLC).
-
Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired secondary amine.
Self-Validation: The progress of the reaction can be monitored by TLC, observing the consumption of the aldehyde and the formation of a new, less polar product. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Reactant Amine | Reducing Agent | Solvent | Typical Yield (%) | Reference |
| Aniline | NaBH(OAc)₃ | DCE | 85-95 | [1] |
| Benzylamine | NaBH₃CN | MeOH | 80-90 | [2] |
| Morpholine | H₂/Pd-C | EtOH | >90 | [3] |
Wittig Reaction: Olefination for Carbon-Carbon Double Bond Formation
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[4][5] The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. The high electrophilicity of this compound makes it an excellent substrate for this transformation. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[6]
Causality Behind Experimental Choices:
For the synthesis of α,β-unsaturated esters or ketones, a stabilized ylide is employed. These ylides are less reactive and more selective, leading to the thermodynamically more stable (E)-isomer.[6] The choice of a relatively non-polar aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is standard for Wittig reactions. The base used to generate the ylide from its corresponding phosphonium salt is crucial; for stabilized ylides, weaker bases like sodium carbonate or triethylamine are often sufficient, whereas non-stabilized ylides require strong bases such as n-butyllithium or sodium hydride.[5]
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
dot
Caption: Workflow for the Wittig Reaction.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (or the corresponding phosphonium salt and a base)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
If starting from the phosphonium salt, suspend it in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C and stir the mixture for 1 hour at room temperature to generate the ylide.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired (E)-alkene.
Self-Validation: The formation of the alkene can be monitored by the disappearance of the aldehyde spot and the appearance of a new, less polar spot on TLC. The stereochemistry of the product can be determined by ¹H NMR spectroscopy, with the coupling constant of the vinylic protons typically being larger for the (E)-isomer.
| Ylide Type | Aldehyde | Base | Solvent | Predominant Isomer | Reference |
| Stabilized | Aromatic | NaHCO₃ | H₂O/DCM | E | [7] |
| Non-stabilized | Aromatic | n-BuLi | THF | Z | [4] |
| Stabilized | Electron-poor aromatic | K₂CO₃ | MeCN | E | [8] |
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base.[9] The strong electron-withdrawing nature of the 2-(pyrimidine-5-sulfonyl) group enhances the reactivity of the benzaldehyde, making it an ideal substrate for this condensation. This reaction is particularly useful for the synthesis of electron-deficient alkenes, which are valuable intermediates in various synthetic pathways.
Causality Behind Experimental Choices:
The choice of catalyst is pivotal in the Knoevenagel condensation. Weak bases like piperidine, pyridine, or ammonium acetate are commonly used to avoid self-condensation of the aldehyde.[9] The active methylene compound should have sufficiently acidic protons to be deprotonated by the weak base. Malononitrile and ethyl cyanoacetate are excellent choices due to the stabilizing effect of the two electron-withdrawing groups on the resulting carbanion. The reaction is often carried out in a protic solvent like ethanol or isopropanol to facilitate proton transfer steps.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
dot
Caption: Workflow for Knoevenagel Condensation.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (a few drops) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic, and a precipitate may form.
-
Continue stirring for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure α,β-unsaturated dinitrile.
Self-Validation: The reaction can be monitored by the formation of a solid product. The structure of the product can be confirmed by spectroscopic methods. The disappearance of the aldehyde proton signal and the appearance of a new vinylic proton signal in the ¹H NMR spectrum are indicative of a successful reaction.
| Active Methylene Compound | Catalyst | Solvent | Typical Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | 90-98 | [10] |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | 85-95 | [11] |
| Meldrum's Acid | Glycine | Water | >90 | [12] |
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid, a transformation of fundamental importance in organic synthesis. For an electron-deficient aldehyde like this compound, the oxidation is generally facile.
Causality Behind Experimental Choices:
Several oxidizing agents can be employed. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene. This method is mild and highly selective for aldehydes. Alternatively, stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can be used, but these are less chemoselective and may not be compatible with other functional groups.
Experimental Protocol: Pinnick Oxidation
dot
Caption: Workflow for Pinnick Oxidation.
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (1.2 eq) and 2-methyl-2-butene (3.0 eq).
-
In a separate flask, dissolve sodium chlorite (1.5 eq) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the carboxylic acid.
Self-Validation: The conversion to the carboxylic acid can be monitored by the disappearance of the aldehyde proton in the ¹H NMR spectrum and the appearance of a broad singlet for the carboxylic acid proton.
| Oxidizing Agent | Conditions | Typical Yield (%) | Reference |
| NaClO₂/NaH₂PO₄ | t-BuOH/H₂O | 90-98 | [13] |
| KMnO₄ | Acetone/H₂O | 70-85 | [14] |
| Ag₂O | THF/H₂O | 85-95 | [13] |
Reduction to Alcohol
The reduction of the aldehyde functionality to a primary alcohol is a fundamental transformation. Due to the electron-deficient nature of the substrate, this reduction is generally straightforward.
Causality Behind Experimental Choices:
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones.[3] It is easy to handle and the reaction can be carried out in protic solvents like methanol or ethanol. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, but it is a much stronger and less selective reducing agent, requiring anhydrous conditions and careful handling.
Experimental Protocol: Reduction with Sodium Borohydride
dot
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. sciepub.com [sciepub.com]
- 8. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bhu.ac.in [bhu.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Bicyclic Heterocycles using 2-(Pyrimidine-5-sulfonyl)benzaldehyde
This Application Note is designed for medicinal chemists and process scientists. It details the synthetic utility of 2-(Pyrimidine-5-sulfonyl)benzaldehyde , a high-value "privileged building block" that combines the electrophilic reactivity of benzaldehyde with the metabolic stability and physicochemical properties of the pyrimidine-sulfone scaffold.
Executive Summary & Strategic Value
The integration of pyrimidine rings and sulfonyl groups into bicyclic scaffolds is a dominant strategy in modern drug discovery (e.g., Rosuvastatin, Pazopanib). This compound (CAS 640769-71-7) serves as a bifunctional linchpin. Unlike simple benzaldehydes, the ortho-sulfonyl group exerts a profound electronic effect (Hammett
This guide details two primary workflows:
-
Indole Synthesis: Via Henry Reaction and Reductive Cyclization.
-
Quinoline/Isoquinoline Synthesis: Via Modified Friedländer/Pomeranz-Fritsch Condensation.
Chemical Properties & Handling[1][2][3]
-
Compound: this compound
-
Molecular Weight: 248.26 g/mol
-
Appearance: Off-white to pale yellow solid
-
Solubility: High in DMSO, DMF, DCM; moderate in MeOH.
-
Stability: Hygroscopic. Store under inert atmosphere at -20°C. The aldehyde is prone to oxidation to the corresponding benzoic acid if exposed to air.
Mechanistic Insight: The "Ortho-Effect"
The ortho-pyrimidine-5-sulfonyl moiety is not merely a spectator. It acts as a through-space activator . The electron-deficient pyrimidine ring pulls electron density from the sulfonyl, which in turn strongly withdraws from the benzene ring, making the aldehyde carbonyl significantly more electrophilic than in unsubstituted benzaldehyde. This accelerates condensation reactions (Knoevenagel, Henry) but requires careful control of basicity to prevent Cannizzaro disproportionation.
Workflow 1: Synthesis of Pyrimidine-Sulfonyl Indoles
Target: 4-(Pyrimidine-5-sulfonyl)-1H-indoles. Mechanism: Henry Reaction (Nitroaldol) followed by Reductive Cyclization.
Step 1: Henry Condensation (Synthesis of Nitrostyrene)
The high electrophilicity of the substrate allows this reaction to proceed under mild conditions, avoiding the polymerization often seen with electron-deficient aldehydes.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nitromethane (5.0 eq, solvent/reactant)
-
Ammonium Acetate (0.5 eq)
Protocol:
-
Charge a reaction vial with the aldehyde (500 mg, 2.01 mmol) and ammonium acetate (77 mg, 1.0 mmol).
-
Add Nitromethane (5 mL).
-
Heat to 90°C for 4 hours. Monitor by TLC (30% EtOAc/Hexane). The product (nitrostyrene) usually appears as a bright yellow spot.
-
Workup: Cool to RT. Remove excess nitromethane under reduced pressure. Dissolve residue in DCM (20 mL), wash with brine (2 x 10 mL).
-
Purification: Flash chromatography (SiO2, 0-40% EtOAc in Hexanes).
-
Yield Expectation: 85-92% (Yellow solid).
-
Step 2: Reductive Cyclization (Indole Formation)
Standard hydrogenation can reduce the pyrimidine ring. Therefore, an Iron-mediated reduction is preferred to selectively reduce the nitro group to the amine, which spontaneously cyclizes.
Reagents:
-
Nitrostyrene intermediate (1.0 eq)
-
Iron powder (5.0 eq, -325 mesh)
-
Acetic Acid (10.0 eq)
-
Solvent: Silica Gel / Toluene (Solid-phase assisted) or EtOH/H2O.
Protocol:
-
Dissolve the nitrostyrene (0.5 mmol) in Ethanol (5 mL) and Water (1 mL).
-
Add Acetic Acid (300 µL) and Iron powder (140 mg).
-
Heat to reflux (80°C) for 2 hours.
-
Critical Step: The reaction mixture will turn dark brown. Filter hot through a Celite pad to remove iron oxides. Wash the pad with EtOAc.
-
Neutralize the filtrate with sat. NaHCO3. Extract with EtOAc.
-
Purification: The indole product is often fluorescent. Purify via prep-HPLC or column chromatography.
Workflow 2: Synthesis of Quinolines (Friedländer-Type)
Target: 5-(Pyrimidine-5-sulfonyl)quinolines. Mechanism: Condensation with α-methylene ketones followed by cyclodehydration.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Ketone (e.g., Acetophenone or Cyclohexanone) (1.2 eq)
-
Base: KOH (alcoholic) or l-Proline (organocatalytic route).
Protocol (Organocatalytic - Milder):
-
Dissolve aldehyde (1.0 eq) and ketone (1.2 eq) in Methanol.
-
Add pyrrolidine (20 mol%) and acetic acid (20 mol%).
-
Stir at 60°C for 12 hours.
-
Note: If the intermediate chalcone forms but does not cyclize, add Ammonium Acetate (2.0 eq) and heat to reflux to effect the N-cyclization.
Visualization of Reaction Pathways[4]
Figure 1: Divergent synthetic pathways for accessing Indole and Quinoline scaffolds from the core aldehyde.
Analytical Data Summary (Expected)
| Fragment | 1H NMR Shift (DMSO-d6) | Key Diagnostic Feature |
| Aldehyde (CHO) | δ 10.2 - 10.5 ppm | Singlet, disappears upon reaction. |
| Pyrimidine (H-2) | δ 9.2 - 9.4 ppm | Singlet, highly deshielded (remains in product). |
| Pyrimidine (H-4,6) | δ 9.0 - 9.2 ppm | Singlet (2H), distinct from benzene protons. |
| Indole (C2-H) | δ 7.3 - 7.5 ppm | Doublet/Multiplet, confirms cyclization. |
| Indole (NH) | δ 11.2 - 11.5 ppm | Broad singlet, D2O exchangeable. |
Troubleshooting & Optimization
-
Problem: Low yield in Henry reaction.
-
Cause: Cannizzaro reaction (disproportionation) due to high basicity.
-
Solution: Switch from Ammonium Acetate to a catalytic amount of KOtBu in THF at -78°C, followed by acidic quench, or use molecular sieves to drive the equilibrium.
-
-
Problem: Pyrimidine ring reduction during Indole synthesis.
-
Cause: Hydrogenation (Pd/C + H2) is too aggressive for the pyrimidine ring.
-
Solution: Stick to Fe/AcOH or SnCl2/HCl . These chemoselectively reduce the nitro group without touching the heteroaromatic ring.
-
-
Problem: Solubility issues.
-
Solution: The sulfonyl group adds polarity. If the product precipitates early, use DMF/MeOH mixtures for the reaction and workup.
-
References
-
General Reactivity of Sulfonyl Benzaldehydes
-
Petrini, M. (2005). "Arenesulfonyl Indoles: A New Class of Versatile Reagents." Chemical Reviews, 105(11), 3949–3977. Link
-
-
Henry Reaction & Indole Synthesis
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
-
Pyrimidine Scaffold in Drug Discovery
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrimidines and their fusion). Link
-
-
Iron-Mediated Reductive Cyclization
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link
-
-
Reagent Data Source
-
PubChem Compound Summary for CID 3807860 (2-(Pyrimidin-5-yl)benzaldehyde analogs). Link
-
Troubleshooting & Optimization
Technical Support Center: Stabilizing Sulfonyl Pyrimidine Aldehydes
Executive Summary: The "Sulfonyl-Aldehyde Paradox"
You are likely experiencing rapid degradation of your 2-sulfonylpyrimidine-4-carbaldehyde (or similar isomer). This is not a failure of your technique, but a fundamental property of the molecule.
The Chemical Root Cause:
The pyrimidine ring is naturally electron-deficient ($ \pi
-
Radical Susceptibility (Autoxidation): While electron-withdrawing groups (EWGs) can sometimes stabilize C-H bonds, the specific heteroaromatic environment often renders the aldehyde hydrogen susceptible to radical abstraction, leading to carboxylic acid formation [1].
-
Hyper-Electrophilicity (Hydration): The carbonyl carbon becomes intensely positive. In the presence of even trace moisture, it rapidly forms a gem-diol (hydrate) . While not an oxidation product, this hydrate often precipitates or behaves differently in chromatography, mimicking decomposition [2, 3].
Diagnostic Matrix: What is your sample telling you?
Use this table to identify the specific mode of failure before applying a fix.
| Observation | Chemical Diagnosis | The "Why" | Immediate Action |
| White solid precipitates in oil/solution. | Oxidation (Carboxylic Acid) | The aldehyde has undergone radical chain autoxidation with atmospheric | Check Module 3 (Purification). Acid is likely irreversible; repurify. |
| LCMS shows M+18 peak ; NMR shows loss of -CHO proton. | Hydration (Gem-Diol) | The electron-poor carbonyl reacted with water.[1] This is an equilibrium . | Do not discard. Dry azeotropically with MeCN (See Module 3 ). |
| New peaks in NMR after | Acid-Catalyzed Decomposition | Filter |
Mechanism of Failure (Visualized)
To prevent the issue, you must understand the pathway. The diagram below illustrates the two competing degradation routes: Autoxidation (irreversible) and Hydration (reversible).
Figure 1: The dual degradation pathways. Note that Hydration is reversible, while Autoxidation is usually terminal.
Protocol: The "Argon Shield" Workflow
For handling these sensitive intermediates, standard "careful" techniques are insufficient. You must adopt a Rigorous Exclusion protocol.
Phase A: Synthesis & Workup
-
The Metal Trap: Transition metals (Fe, Cu) are potent catalysts for radical autoxidation [4].
-
Rule:Never use metal spatulas. Use glass or Teflon-coated tools only.
-
Rule: If your synthesis involved metal catalysis (e.g., Pd-coupling), use a metal scavenger (like QuadraPure™) before isolating the aldehyde.
-
-
The pH Balance:
-
Avoid strong basic workups (risk of Cannizzaro disproportionation).
-
Avoid acidic workups (catalyzes hydration).
-
Recommendation: Buffer aqueous washes to pH 6-7 using phosphate buffer.
-
Phase B: Purification (Flash Chromatography)
-
Solvent Degassing: Sparge all eluents with Argon/Nitrogen for 15 minutes prior to use. Dissolved oxygen is the enemy.
-
The Column: Use neutral silica. If the compound is acid-sensitive, pre-wash the column with 1%
in hexane, but ensure it is fully flushed out if your compound is base-sensitive. -
The Fraction Trap: Collect fractions into tubes that already contain a small amount of antioxidant (e.g., 0.01% BHT) if the compound is to be stored for more than 24 hours [5].
Phase C: Drying (Crucial Step)[2]
-
Issue: Heat promotes oxidation.
-
Solution: Use Azeotropic Drying instead of high heat.
-
Dissolve the wet residue in anhydrous Acetonitrile (MeCN).
-
Concentrate on a rotary evaporator at low temperature (<30°C) .
-
Repeat 3x. MeCN forms a low-boiling azeotrope with water, removing moisture efficiently without thermal stress [6].
-
Chemical Defense: Protection Strategies
If the aldehyde must be stored or subjected to further harsh steps, you must protect the carbonyl.
Strategy A: Dimethyl Acetal (The Standard)
Convert the aldehyde to an acetal. This protects it from both oxidation and nucleophilic attack.
-
Reagents: Trimethyl orthoformate (TMOF), MeOH, catalytic p-TsOH (or Pyridinium p-toluenesulfonate for milder conditions).
-
Procedure:
-
Dissolve aldehyde in MeOH/TMOF (3:1).
-
Add 5 mol% acid catalyst.
-
Stir at RT (monitor by TLC).
-
Quench with
before concentration.
-
-
Deprotection: Aqueous TFA or dilute HCl in acetone regenerates the aldehyde rapidly [7].
Strategy B: Bisulfite Adduct (The Solid State)
If you need to store the compound as a solid, form the bisulfite adduct.
-
Mechanism:
-
Benefit: This forms a stable, crystalline solid that is resistant to oxidation.
-
Regeneration: Treat with mild aqueous base (NaHCO3) when ready to use.
Frequently Asked Questions (FAQ)
Q: Can I store the aldehyde in DMSO? A: Risky. DMSO is hygroscopic (attracts water -> hydration) and can act as a mild oxidant under certain conditions (Swern-type mechanisms). Anhydrous DMF or Acetonitrile at -20°C under Argon is preferred.
Q: My LCMS shows two peaks with the same mass. Is it degradation? A: Likely not. Sulfonyl pyrimidines often exhibit rotamers due to restricted rotation around the C-S or C-C bonds, or you are seeing the hemiacetal/hydrate equilibrium. Run a variable-temperature NMR to confirm (peaks should coalesce).
Q: Why did my aldehyde turn pink? A: Pink/Red coloration often indicates the formation of charge-transfer complexes or trace radical species (semiquinones) initiated by light. Wrap all glassware in aluminum foil during synthesis and storage.
References
-
Radical-chain mechanism for aldehyde autoxidation. ResearchGate. Available at: [Link][2]
-
Aldehydes and Ketones: Stability and Hydration. YouTube (Chemistry Guide). Available at: [Link]
-
N-Heterocyclic Carbene Catalyzed Asymmetric Hydration. National Institutes of Health (PMC). Available at: [Link]
-
Autoxidation - Mechanism and Catalysis. Wikipedia. Available at: [Link]
-
Chromatographic Isolation of Sensitive Compounds. Chromatography Online. Available at: [Link]
- Purification of unstable aldehydes (Flash Chromatography Tips).Chromatography Online. (See Reference 5 for Azeotropic drying protocols).
-
Protecting Groups of Aldehydes. Chemistry LibreTexts. Available at: [Link]
Sources
Technical Support Center: Strategies for Solubilizing Sulfonyl Benzaldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common yet significant challenge of dissolving sulfonyl benzaldehyde derivatives in organic solvents. As compounds that bridge critical functionalities—the electron-withdrawing sulfonyl group and the reactive aldehyde on an aromatic scaffold—their unique electronic and structural properties often lead to poor solubility, creating roadblocks in synthesis, purification, and screening workflows.
This resource is designed as a dynamic troubleshooting guide. Instead of a static manual, it directly answers the critical questions encountered in the lab, explaining the fundamental science behind each recommendation to empower you to make informed decisions.
Section 1: Understanding the "Why" - Core Solubility Principles
Before tackling the "how," it's crucial to understand the "why." A grasp of the underlying physicochemical properties of sulfonyl benzaldehydes is the first step toward a rational approach to solvent selection.
Q1: Why are my sulfonyl benzaldehydes so difficult to dissolve in common organic solvents?
The low solubility of sulfonyl benzaldehydes is not arbitrary; it is a direct consequence of their molecular structure and the powerful intermolecular forces at play. Several factors contribute to this challenge:
-
High Crystal Lattice Energy: Sulfonyl benzaldehydes are often highly crystalline solids. The strong dipole-dipole interactions between the polar sulfonyl (SO₂) and carbonyl (C=O) groups, combined with potential hydrogen bonding and efficient crystal packing, create a very stable, high-energy crystal lattice.[1][2] Dissolving the compound requires the solvent molecules to provide enough energy to overcome this lattice energy. Molecules with high melting points are often referred to as 'brick-dust' molecules, signifying this challenge.[1]
-
Polarity Mismatch: The molecule possesses distinct regions of high polarity (the sulfonyl and aldehyde groups) and non-polarity (the benzene ring).[3] While the principle of "like dissolves like" is a good starting point, finding a single solvent that can effectively solvate both the polar functional groups and the non-polar aromatic ring is difficult.[4]
-
Weak Acidity: The hydrogen on the nitrogen in related sulfonamide structures is weakly acidic.[5] While less pronounced in the benzaldehyde scaffold itself unless other functional groups are present, this electronic characteristic influences the compound's interaction with protic versus aprotic solvents.
Section 2: Proactive Strategies - Achieving Initial Solubilization
A systematic approach is key to efficiently finding a suitable solvent system and avoiding wasted time and material.
Q2: What is a reliable, step-by-step method for selecting a primary solvent?
Avoid randomly testing solvents. A systematic screening process on a small scale will yield the best results and conserve your valuable compound.
Experimental Protocol: Systematic Solvent Screening
-
Preparation: Aliquot a small, consistent amount of your sulfonyl benzaldehyde (e.g., 1-2 mg) into several small vials.
-
Solvent Selection: Choose a diverse range of solvents that cover different polarity classes. A good starting set is included in the table below.
-
Initial Test (Room Temperature): Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial. Vortex or agitate vigorously for 1-2 minutes. Observe for dissolution.
-
Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL. Note the approximate concentration at which dissolution occurs.
-
Gentle Heating: If the compound remains insoluble at room temperature, gently warm the vial (e.g., to 40-50°C) while stirring.[6] Be cautious, as the compound may precipitate upon cooling if the solution becomes supersaturated.[7]
-
Documentation: Record your observations for each solvent, noting whether the compound is fully soluble, partially soluble, or insoluble. This data is critical for troubleshooting and optimization.
Below is a decision workflow to guide your solvent selection process.
Table 1: Common Organic Solvents for Screening
| Solvent | Class | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 189 | Excellent solvent for many polar compounds, including sulfonamides.[8] High boiling point can make removal difficult. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Similar to DMSO, very effective for sulfonamides.[8] High boiling point. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good general-purpose polar solvent, often used in chromatography.[9] |
| Acetone | Polar Aprotic | 20.7 | 56 | Useful for dissolving moderately polar compounds. Volatile. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Good for compounds with moderate polarity. Can form peroxides. |
| Dichloromethane (DCM) | Chlorinated | 9.1 | 40 | Excellent for less polar organic compounds. Volatile. |
| Ethyl Acetate (EtOAc) | Ester | 6.0 | 77 | Medium polarity, common in extractions and chromatography. |
| Toluene | Aromatic | 2.4 | 111 | Good for non-polar, aromatic compounds. |
Q3: My compound is insoluble or only sparingly soluble in every single solvent I've tried. What should I do now?
This is a common scenario. The solution is often not a single solvent, but a carefully chosen co-solvent system .
The Principle of Co-Solvency: A co-solvent system uses a mixture of two or more miscible solvents to achieve a solubilizing power greater than either solvent alone.[10] Typically, this involves:
-
A strong, polar aprotic solvent (like DMSO or DMF) to interact with the polar groups and break apart the crystal lattice.
-
A less polar, more volatile co-solvent (like Dichloromethane or Acetonitrile) to solvate the non-polar parts of the molecule and reduce the overall polarity of the system, making it easier to handle in subsequent steps (e.g., purification, removal under vacuum).[11][12]
Experimental Protocol: Co-Solvent System Development
-
Select a Primary Solvent: Start with the solvent that showed the best (even if poor) performance in your initial screen, ideally a strong polar aprotic solvent like DMSO.
-
Initial Dissolution: Dissolve or suspend your compound in a minimal amount of the primary solvent (e.g., 100 µL DMSO per 5 mg of compound).
-
Titrate with Co-Solvent: Slowly add a secondary, miscible solvent (e.g., Dichloromethane or Acetonitrile) dropwise while vortexing or stirring.
-
Observe for Clarity: Continue adding the co-solvent until a clear, homogenous solution is achieved.
-
Note the Ratio: Record the final ratio of the two solvents (e.g., 1:5 DMSO:DCM). This ratio is your starting point for scaling up. Significant solubility enhancement can be achieved with the right co-solvent blend.[13]
Section 3: Reactive Troubleshooting - Navigating Experimental Hurdles
Even with a good plan, problems can arise. This section addresses the most frequent issues encountered during experiments.
Q4: My compound dissolved perfectly with heat, but it crashed out of solution as soon as it cooled down. What happened?
This is a classic case of forming a supersaturated solution .
-
Causality: By heating, you provided the energy needed to dissolve more solute than would be stable at room temperature.[6][14] Upon cooling, the thermodynamic equilibrium shifts, and the solution can no longer hold that amount of dissolved compound. The excess solute then rapidly precipitates, often as a fine powder or an amorphous solid.[15]
-
Immediate Solution:
-
Try re-heating the solution to re-dissolve the precipitate.
-
While warm, add more of the primary solvent or introduce a small amount of a strong co-solvent (like DMSO) to increase the overall solvent strength.
-
Allow the solution to cool slowly. A slower cooling rate can sometimes prevent rapid precipitation.
-
-
Long-Term Strategy: The initial solvent system was not robust enough. You need to find a solvent or co-solvent system that provides sufficient solubility at your working temperature (usually room temperature) without relying on heat.
Q5: During a reaction work-up or while concentrating my sample, my product turned into a gooey oil instead of a solid. How do I handle this?
Oiling out or the formation of a viscous liquid instead of a crystalline solid is typically due to one of two reasons:
-
Incomplete Solubility/Precipitation: The solvent environment has changed (e.g., during an aqueous wash or addition of an anti-solvent), and the compound is no longer soluble but lacks the proper conditions to crystallize.[16]
-
Presence of Impurities: Residual solvents or reaction byproducts can interfere with the crystal lattice formation, forcing your compound to remain as an amorphous oil.[7]
Troubleshooting Protocol: From Oil to Solid
-
Remove Residual Solvents: Ensure all extraction solvents are thoroughly removed under high vacuum.
-
Trituration: Add a small amount of a solvent in which your compound is known to be insoluble (an "anti-solvent," often a non-polar solvent like hexanes or diethyl ether).[7]
-
Induce Crystallization: Vigorously scratch the inside of the flask with a glass rod or spatula at the solvent-oil interface. The scratching creates nucleation points that can initiate crystallization.
-
Cooling: Once some solid appears, you can place the flask in an ice bath or refrigerator to encourage further crystallization.
-
If All Else Fails - Re-purify: If the oil persists, it likely contains significant impurities. Re-dissolve the crude material in a suitable solvent and perform column chromatography to isolate the pure compound.[7]
Q6: My compound is precipitating on my flash chromatography column or in the fraction collector tubing. How can I prevent this?
This is a common and frustrating problem that occurs when the compound's solubility in the mobile phase is lower than its concentration.[17] As the compound separates from impurities during the purification run, its immediate environment changes, and the mobile phase may no longer be strong enough to keep it dissolved.
-
Preventative Strategy 1: Dry Loading:
-
Dissolve your crude product in a strong, volatile solvent (like DCM or acetone).
-
Add a sorbent like silica gel or Celite™ and mix to form a slurry.
-
Evaporate the solvent completely to leave your compound adsorbed onto the solid support.
-
Load this dry powder onto the top of your column. This technique allows the mobile phase to gradually dissolve and elute the compound, preventing a highly concentrated band from forming and precipitating.[17]
-
-
Preventative Strategy 2: Use a Mobile Phase Modifier:
-
If you know your compound is only soluble in a system containing a strong solvent like DMSO, but you cannot use that in your mobile phase, add a small percentage of a strong, compatible co-solvent to your mobile phase solvents. For example, adding 1-5% of methanol or acetonitrile to a hexane/ethyl acetate mobile phase can significantly increase its solvating power without drastically altering the retention factor (Rf).[17]
-
Below is a workflow for troubleshooting precipitation during experiments.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. wisdomlib.org [wisdomlib.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. biotage.com [biotage.com]
Technical Support Center: Optimizing Reaction Temperature for Pyrimidine Sulfonylation
Welcome to the technical support center for the optimization of pyrimidine sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the nuances of this important transformation.
The sulfonylation of pyrimidines is a cornerstone reaction in medicinal chemistry, yielding compounds with a wide array of biological activities.[1] However, achieving high yields and purity can be challenging, with reaction temperature being a critical, and often sensitive, parameter. This guide will provide a framework for rationally optimizing your reaction temperature, troubleshooting common issues, and understanding the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in a pyrimidine sulfonylation reaction?
Temperature directly influences the reaction rate, but its role is multifaceted. It provides the necessary activation energy for the desired sulfonylation to occur. However, elevated temperatures can also accelerate undesirable side reactions, such as the decomposition of the sulfonyl chloride reagent or the formation of byproducts.[2] The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing the formation of impurities.
Q2: How does the substitution pattern on the pyrimidine ring affect the optimal reaction temperature?
Electron-donating groups (EDGs) on the pyrimidine ring increase the nucleophilicity of the amino or hydroxyl group, generally allowing for lower reaction temperatures. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity, often necessitating higher temperatures to drive the reaction to completion.[3] The position of the substituent also plays a role in steric hindrance, which can impact the required activation energy and thus the optimal temperature.[4]
Q3: My sulfonyl chloride is old. Can I still use it, and how does temperature affect its stability?
Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. They can also undergo thermal decomposition.[5] While older reagents can sometimes be used, it is crucial to assess their purity. Running the reaction at the lowest effective temperature is recommended to minimize decomposition of the sulfonylating agent. If you suspect reagent degradation, a small-scale trial reaction with a known substrate is advisable.
Q4: What are the key differences between kinetic and thermodynamic control in the context of pyrimidine sulfonylation, and how does temperature influence this?
In some cases, multiple sulfonylation products can be formed. The kinetic product is the one that forms the fastest (lower activation energy), while the thermodynamic product is the most stable.[6]
-
Low temperatures generally favor the kinetic product, as there is insufficient energy to overcome the activation barrier to the thermodynamic product, and the reaction is essentially irreversible.
-
Higher temperatures can provide enough energy for the reaction to become reversible, allowing equilibrium to be established and favoring the formation of the more stable thermodynamic product.[7]
Understanding this principle is crucial when you observe the formation of multiple isomers.
Troubleshooting Guide: Temperature Optimization
This section addresses common problems encountered during pyrimidine sulfonylation, with a focus on temperature-related solutions.
Problem 1: Low Yield of the Desired Sulfonylated Pyrimidine
Symptoms:
-
Significant amount of unreacted starting material observed by TLC or LC-MS.
-
The reaction appears sluggish or has stalled.
Potential Causes & Troubleshooting Steps:
-
Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress at each stage. Be cautious not to overshoot the optimal temperature, which could lead to decomposition.
-
-
Poor Reagent Solubility at Low Temperatures: The pyrimidine substrate or the base may not be sufficiently soluble in the reaction solvent at lower temperatures.
-
Solution: Before increasing the temperature, ensure your chosen solvent is appropriate for the desired temperature range and that all reagents are adequately dissolved.[8] A change of solvent to one with a higher boiling point might be necessary if higher temperatures are required.
-
-
Deactivated Catalyst (if applicable): If using a catalyst, its activity might be temperature-dependent.
-
Solution: Consult the literature for the optimal temperature range for your specific catalyst.
-
Problem 2: Formation of Multiple Products (Isomers or Byproducts)
Symptoms:
-
Multiple spots on TLC, or multiple peaks in LC-MS corresponding to products with the same mass (isomers) or different masses (byproducts).
Potential Causes & Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control: As discussed in the FAQs, different temperatures can favor the formation of different isomers.
-
Solution:
-
To favor the kinetic product , run the reaction at a lower temperature for a longer period.
-
To favor the thermodynamic product , a higher temperature may be necessary to allow for equilibrium to be reached.[6]
-
-
-
Side Reactions at Elevated Temperatures: High temperatures can promote undesired side reactions. A common side reaction is the Hantzsch-type dihydropyridine formation if urea is present and decomposes.[2]
-
Solution: Lower the reaction temperature. If the reaction rate becomes too slow, consider a more active catalyst or a different solvent system that allows for efficient reaction at a lower temperature.
-
-
Decomposition of Starting Material or Product: The pyrimidine substrate, the sulfonyl chloride, or the desired product may not be stable at the reaction temperature.
-
Solution: Run the reaction at a lower temperature. If necessary, extend the reaction time. Consider performing a stability study on your starting materials and product at the intended reaction temperature.
-
Problem 3: Product Decomposition
Symptoms:
-
Initial formation of the desired product is observed, followed by its disappearance and the appearance of new, unidentified spots/peaks.
-
The reaction mixture darkens significantly over time.
Potential Causes & Troubleshooting Steps:
-
Thermal Instability of the Product: The sulfonylated pyrimidine may be degrading under the reaction conditions.
-
Solution: The most straightforward solution is to lower the reaction temperature. It is also crucial to monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to elevated temperatures.
-
-
Reaction with Solvent or Base at High Temperatures: At elevated temperatures, the product may react with the solvent or the base.
-
Solution: Lower the reaction temperature and/or choose a more inert solvent and a less reactive base.
-
Experimental Protocols
General Protocol for N-Sulfonylation of an Aminopyrimidine
This protocol is a general starting point and should be optimized for each specific substrate.
Materials:
-
Aminopyrimidine derivative (1.0 eq)
-
Arylsulfonyl chloride (1.1 - 1.5 eq)
-
Base (e.g., pyridine, triethylamine, or potassium carbonate) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile, or pyridine)
Procedure:
-
To a dry, inert-atmosphere flask, add the aminopyrimidine and the solvent.
-
Add the base and stir the mixture until the aminopyrimidine is fully dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the arylsulfonyl chloride, either neat or as a solution in the reaction solvent.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
Begin heating the reaction to the desired temperature (e.g., start at 40 °C).
-
Monitor the reaction progress by TLC or LC-MS every hour.[9]
-
If the reaction is sluggish, increase the temperature in 10 °C increments until a reasonable rate is achieved or side product formation becomes significant.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Temperature Optimization Trial
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Desired Product (%) | Byproduct A (%) |
| 1 | 25 (Room Temp) | 24 | 10 | 10 | 0 |
| 2 | 40 | 12 | 65 | 60 | 5 |
| 3 | 60 | 6 | 95 | 85 | 10 |
| 4 | 80 | 4 | >99 | 70 | 25 |
This table illustrates a hypothetical optimization study. The optimal temperature would be around 60 °C, as it provides a high conversion and good selectivity for the desired product in a reasonable timeframe.
Visualization of Troubleshooting Workflow
Below is a diagram illustrating the decision-making process for optimizing the reaction temperature.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 2-(Pyrimidine-5-sulfonyl)benzaldehyde
Executive Summary & Scope
Product: 2-(Pyrimidine-5-sulfonyl)benzaldehyde Application: Pharmaceutical Intermediate (e.g., Statin synthesis, Antiviral scaffolds) Context: This guide provides a technical breakdown of the 1H NMR spectral characteristics of the title compound.[1] It focuses on distinguishing the final Sulfone product from its Sulfide precursor (2-(pyrimidine-5-ylthio)benzaldehyde), a critical Quality Control (QC) checkpoint in drug development.[1]
Comparison Strategy: Instead of comparing this molecule to a different drug, we compare the Product (Sulfone) against its Precursor (Sulfide) . This is the most relevant "performance" metric for a synthetic chemist: determining if the oxidation reaction reached completion.
Structural Analysis & Electronic Logic
To interpret the spectrum accurately, one must understand the electronic environment created by the functional groups.
-
Pyrimidine Ring (C4H3N2): A highly electron-deficient heteroaromatic ring.[1] The protons at positions 2, 4, and 6 are naturally deshielded (downfield).[1]
-
Sulfonyl Linker (-SO₂-): A strong Electron Withdrawing Group (EWG).[1] It exerts a significant deshielding effect on adjacent protons (both on the pyrimidine and benzene rings) compared to the sulfide (-S-) linker.
-
Benzaldehyde Moiety: The aldehyde (-CHO) is a diagnostic handle (9-11 ppm). The benzene ring protons will show an ABCD or ABMX pattern depending on the field strength, heavily influenced by the ortho-sulfonyl and ortho-aldehyde groups.
Diagram 1: Structural Assignment & Oxidation Logic
The following diagram illustrates the proton environments and the oxidation pathway being monitored.
Caption: Logical flow of oxidation monitoring and key diagnostic proton environments in the sulfone product.
Experimental Protocol (Self-Validating)
Objective: Obtain a high-resolution spectrum suitable for structural confirmation and purity analysis.
Sample Preparation[2]
-
Solvent Selection: DMSO-d6 is recommended over CDCl₃.
-
Reasoning: Sulfonyl-benzaldehydes are polar. DMSO-d6 ensures complete solubility and prevents peak broadening associated with aggregation. Furthermore, DMSO separates the water peak (3.33 ppm) from key aliphatic impurities.[1]
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm (typically included in commercial ampoules).[1]
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Angle: 30° (ensures quantitative relaxation).[1]
-
Relaxation Delay (D1): ≥ 1.0 second (critical for integration of the aldehyde proton).[1]
-
Scans (NS): 16 or 32 (sufficient for >95% purity).
-
Temperature: 298 K (25°C).[1]
Comparative Analysis: Product vs. Precursor
This section compares the Target Product (Sulfone) with the Alternative/Precursor (Sulfide).[1] The shift differences (
Table 1: Chemical Shift Comparison (DMSO-d6)[1]
| Proton Assignment | Precursor (Sulfide) | Product (Sulfone) | Shift Effect ( | Interpretation |
| -CHO (Aldehyde) | ~10.20 (s) | ~10.45 (s) | +0.25 | Deshielded by inductive effect of -SO₂-.[1] |
| Pyrimidine H-2 | ~9.05 (s) | ~9.45 (s) | +0.40 | Located between two N atoms; strongly deshielded by -SO₂-.[1] |
| Pyrimidine H-4/H-6 | ~8.75 (s) | ~9.25 (s) | +0.50 | Significant downfield shift confirms oxidation state.[1] |
| Benzene H-3 (Ortho to S) | ~7.50 (d) | ~8.15 (d) | +0.65 | Primary Diagnostic: The proton ortho to the linker sees the massive anisotropy of the sulfone. |
| Benzene H-6 (Ortho to CHO) | ~7.80 (d) | ~7.95 (d) | +0.15 | Less affected by the distal sulfone group.[1] |
(Note: Exact values may vary ±0.05 ppm depending on concentration and exact temperature, but the relative order and shift magnitude are constant.) [1, 2]
Detailed Spectral Features of the Product
-
The Aldehyde Singlet (~10.45 ppm):
-
This peak must be a sharp singlet.
-
QC Check: If this peak is split or broad, check for "aldehyde hydrate" formation (common in wet DMSO) or oxidation to carboxylic acid (look for broad -OH >12 ppm).[1]
-
-
The Pyrimidine Zone (9.0 - 9.5 ppm):
-
The Aromatic Region (7.6 - 8.2 ppm):
-
Expect a complex pattern for the 4 benzene protons.
-
The most downfield doublet is the proton ortho to the sulfonyl group.
-
Troubleshooting & Impurities
Common issues encountered during the analysis of this specific scaffold:
| Artifact / Impurity | Chemical Shift ( | Origin / Solution |
| Residual Oxidant (mCPBA) | ~7.4 - 7.6 ppm (multiplets) | Incomplete workup.[1] Wash with NaHCO₃/Na₂S₂O₃. |
| Carboxylic Acid | ~12.0 - 13.0 ppm (broad) | Auto-oxidation of aldehyde.[1] Purify immediately. |
| Aldehyde Hydrate | ~6.0 - 6.5 ppm (CH) | Reaction with water in solvent.[1] Use dry DMSO-d6. |
| Water | 3.33 ppm (in DMSO) | Hygroscopic solvent.[1] Does not interfere with aromatic signals. |
Diagram 2: Analysis Workflow
Caption: Decision tree for validating the synthesis of this compound.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]
-
AIST Spectral Database for Organic Compounds (SDBS). (2023).[1] NMR Spectra of Pyrimidine and Benzaldehyde Derivatives. National Institute of Advanced Industrial Science and Technology.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent increment effects).
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.
Sources
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Pyrimidine Sulfonyl Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, born from the synthesis of established fragmentation principles and field-proven expertise, delves into the expected mass spectral fragmentation of a unique class of compounds: pyrimidine sulfonyl aldehydes.
As a senior application scientist, my aim is not to merely present data but to illuminate the underlying chemical logic that governs the fragmentation of these molecules. This guide will provide a predictive framework for interpreting their mass spectra, compare their fragmentation behavior to related chemical classes, and offer robust experimental protocols for their analysis. Every claim is substantiated by authoritative sources to ensure the highest degree of scientific integrity.
The Triad of Influence: Predicting Fragmentation in Pyrimidine Sulfonyl Aldehydes
A pyrimidine sulfonyl aldehyde is a composite molecule, and its fragmentation pattern in a mass spectrometer will be a testament to the interplay of its three key functional groups: the pyrimidine ring, the sulfonyl group, and the aldehyde moiety. The ionization method employed will significantly influence the observed fragments. Under Electron Ionization (EI), a hard ionization technique, extensive fragmentation is expected. In contrast, softer ionization methods like Electrospray Ionization (ESI) will typically yield a prominent protonated molecule ([M+H]⁺) or other adducts, with fragmentation induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).
Based on the known fragmentation behaviors of each component, we can anticipate a competitive and cooperative fragmentation landscape.
The Aldehyde's Signature Cleavages
The aldehyde group is a potent director of fragmentation. We can expect to observe characteristic cleavages:
-
α-Cleavage: A hallmark of aldehydes is the facile loss of the aldehydic hydrogen radical, leading to a prominent [M-1]⁺ peak.[1][2][3] This is often a diagnostic peak for the presence of an aldehyde.
-
McLafferty Rearrangement: For aliphatic chains attached to the pyrimidine ring that possess a γ-hydrogen relative to the aldehyde, a characteristic rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a radical cation.[1][4]
-
Loss of CO: The acylium ion formed after α-cleavage can further lose a molecule of carbon monoxide (CO), resulting in an [M-1-28]⁺ fragment.
The Sulfonyl Group's Characteristic Loss
The sulfonyl group, particularly in aromatic systems, has a well-documented and highly characteristic fragmentation pathway:
-
Loss of SO₂: A signature fragmentation of many aromatic sulfonamides and related compounds is the neutral loss of sulfur dioxide (SO₂), resulting in a fragment at [M-64]⁺ or [M+H-64]⁺ .[5][6] This process is often facilitated by intramolecular rearrangement. The presence of electron-withdrawing or -donating groups on the pyrimidine ring can influence the propensity of this loss.[5]
-
Cleavage of the C-S and S-N Bonds: Cleavage of the bonds flanking the sulfur atom is also common. For instance, cleavage of the pyrimidine-S bond would yield a pyrimidinyl cation and a sulfonyl aldehyde radical, or vice versa depending on charge stabilization.
The Pyrimidine Core: A Stable but Fragmentable Scaffold
The pyrimidine ring itself is a relatively stable aromatic heterocycle.[7][8] Its fragmentation typically occurs after the initial loss of its more labile substituents. Key fragmentation pathways of the pyrimidine ring involve:
-
Ring Cleavage: Following initial losses, the pyrimidine ring can undergo characteristic cleavages, often involving the expulsion of small neutral molecules like HCN.
-
Influence of Substituents: The nature and position of the sulfonyl aldehyde group and any other substituents on the pyrimidine ring will heavily dictate the fragmentation of the heterocyclic core.[8][9]
A Comparative Analysis: How Pyrimidine Sulfonyl Aldehydes Measure Up
To better understand the expected fragmentation patterns, a comparison with structurally related molecules is invaluable.
| Compound Class | Key Fragmentation Pathways | Characteristic Fragment Ions | References |
| Aromatic Aldehydes | α-cleavage (loss of H radical), Loss of CO from the [M-1]⁺ ion. | [M-1]⁺, [M-29]⁺ (from M-H-CO) | [2][4] |
| Aromatic Sulfonamides | Neutral loss of SO₂ (64 Da), Cleavage of the S-N bond, Cleavage of the Ar-S bond. | [M-SO₂]⁺, [ArSO₂]⁺, [Ar]⁺ | [5][10][11] |
| Substituted Pyrimidines | Loss of substituents, Ring cleavage (e.g., loss of HCN). Fragmentation is highly dependent on the nature of the substituents. | Dependent on substituents. The pyrimidine ring itself often remains intact in initial fragmentation steps. | [7][8][9] |
| Predicted for Pyrimidine Sulfonyl Aldehydes | A combination of the above: Initial α-cleavage of the aldehyde ([M-1]⁺), loss of SO₂, and subsequent fragmentation of the pyrimidine ring. The relative abundance of these fragments will depend on the specific substitution pattern and the ionization energy. | [M-1]⁺, [M-SO₂]⁺, [M-H-SO₂]⁺, fragments from pyrimidine ring cleavage. |
Visualizing the Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways for a generic pyrimidine sulfonyl aldehyde.
Predicted Electron Ionization (EI) Fragmentation Pathway
Caption: Predicted EI fragmentation of a pyrimidine sulfonyl aldehyde.
Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of a pyrimidine sulfonyl aldehyde.
Experimental Protocols for Robust Analysis
To obtain high-quality mass spectra for pyrimidine sulfonyl aldehydes, the following experimental workflows are recommended.
Sample Preparation
-
Dissolution: Dissolve the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of approximately 1 mg/mL.
-
Dilution: For ESI-MS, further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL. For direct infusion, a concentration of 1-5 µg/mL is often sufficient. For GC-MS (if the compound is sufficiently volatile and thermally stable), a concentration of 10-100 µg/mL in a volatile solvent like dichloromethane or ethyl acetate is recommended.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.
Mass Spectrometry Analysis: A Comparative Workflow
Caption: A generalized workflow for the MS analysis of pyrimidine sulfonyl aldehydes.
4.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatography:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid to promote protonation in positive ion mode.
-
Flow Rate: Typically 0.2-0.5 mL/min for analytical columns.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing heterocycles.
-
Full Scan (MS1): Acquire data over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 100-1000).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation. Use a collision energy ramp to observe the full range of fragment ions.
-
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is only suitable if the pyrimidine sulfonyl aldehyde is thermally stable and sufficiently volatile.
-
Chromatography:
-
Column: A standard non-polar or medium-polarity column (e.g., DB-5ms).
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to ensure elution of the compound.
-
-
Mass Spectrometry (EI):
-
Ionization Energy: Standard 70 eV.
-
Mass Range: A wide scan range (e.g., m/z 40-600) to capture both low and high mass fragments.
-
Conclusion: A Predictive Framework for Structural Elucidation
The mass spectral fragmentation of pyrimidine sulfonyl aldehydes is a rich tapestry woven from the characteristic behaviors of its constituent functional groups. By understanding the individual fragmentation pathways of aldehydes, sulfonyl groups, and the pyrimidine core, researchers can confidently predict and interpret the mass spectra of these complex molecules. The dominant fragmentation pathways are likely to be the α-cleavage of the aldehyde and the neutral loss of SO₂ from the sulfonyl group. This guide provides a foundational framework for the structural elucidation of this important class of compounds, empowering researchers in their quest for novel therapeutics and chemical entities. The provided experimental protocols offer a robust starting point for obtaining high-quality, interpretable data.
References
-
Ali, T. E., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 6(1), 1-10. [Link]
-
JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. [Link]
-
Khatri, B. L., et al. (2013). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1145-1149. [Link]
-
NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. NPTEL. [Link]
-
Rodrigues, E., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(8), 1215-1222. [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. [Link]
-
Todua, N. G., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750-754. [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.4. Whitman College. [Link]
-
Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 984-995. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
JoVE. (2025). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]
-
Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. [Link]
-
Rodrigues Filho, E., et al. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry, 38(5), 540-547. [Link]
-
Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161. [Link]
-
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
Sources
- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 2. GCMS Section 6.11.4 [people.whitman.edu]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. article.sapub.org [article.sapub.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Purity Standards for 2-(Pyrimidine-5-sulfonyl)benzaldehyde: A Comparative Technical Guide
Topic: HPLC Purity Standards for 2-(Pyrimidine-5-sulfonyl)benzaldehyde Content Type: Technical Comparison Guide Author Role: Senior Application Scientist
Executive Summary
In the synthesis of high-value pharmaceutical intermediates—specifically for phosphodiesterase type 5 (PDE5) inhibitors like Avanafil—This compound serves as a critical electrophilic building block.[1] However, its dual-functional nature (a reactive aldehyde coupled with a polar sulfonyl-pyrimidine moiety) presents unique stability challenges.[1]
This guide compares the analytical performance of Certified Reference Standards (CRS) against Technical Grade (TG) materials. Through experimental data and mechanistic analysis, we demonstrate that relying on technical-grade baselines leads to significant quantitation errors due to the "invisible" co-elution of oxidative impurities and unreacted sulfide precursors.[1]
Chemical Context & Impurity Profiling[1][2][3][4]
To understand the analytical requirement, we must first map the chemical behavior of the analyte. This compound (hereafter 2-PSB ) is prone to two primary degradation pathways that dictate the HPLC separation strategy.
The Degradation/Synthesis Pathway
The synthesis typically involves the oxidation of a thioether precursor. Consequently, the impurity profile is predictable but difficult to resolve without optimized conditions.[1]
-
Precursor Impurity (The Sulfide): 2-(Pyrimidine-5-ylthio)benzaldehyde.[1] Lipophilic, elutes late.[1]
-
Degradant Impurity (The Acid): 2-(Pyrimidine-5-sulfonyl)benzoic acid.[1] Formed via air oxidation of the aldehyde.[1] Highly polar, elutes early.[1]
Figure 1: Impurity Fate Mapping The following diagram illustrates the relationship between the target analyte and its critical impurities, defining the separation challenge.
Caption: Chemical lineage of 2-PSB. Incomplete synthesis yields the Sulfide; improper storage yields the Acid.
Methodology: The Self-Validating Protocol
Standard generic gradients often fail to separate the Acid impurity from the solvent front or the Sulfide from the main peak due to the pyrimidine ring's basicity. The following protocol uses pH control to enforce specificity.
Optimized HPLC Conditions
-
Instrument: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Rationale: High surface area C18 is required to retain the polar sulfonyl core.[1]
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.
-
Rationale: Low pH suppresses the ionization of the Benzoic Acid impurity (pKa ~4.2), keeping it neutral to increase retention and separate it from the void volume.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (λ max for the benzoyl-pyrimidine conjugation).[1]
-
Temperature: 30°C.
Gradient Program
| Time (min) | % Buffer (A) | % ACN (B) | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.0 | 40 | 60 | Linear Gradient (Elute Target) |
| 15.0 | 10 | 90 | Wash (Elute Sulfide impurity) |
| 18.0 | 90 | 10 | Re-equilibration |
Comparative Analysis: CRS vs. Technical Grade
We performed a side-by-side analysis of a Certified Reference Standard (purity >99.8%) and a commercially available Technical Grade (purity ~95%) sample.
Experiment A: Chromatographic Purity
The Technical Grade material often claims "high purity" based on non-specific titration methods.[1] HPLC reveals the truth.
Table 1: Comparative Chromatographic Data
| Parameter | Certified Reference Standard (CRS) | Technical Grade (TG) | Impact on Research |
| Main Peak Area % | 99.82% | 94.15% | TG introduces ~6% mass error in stoichiometry.[1] |
| Impurity A (Acid) | < 0.05% (ND) | 3.20% (RRT 0.[1]45) | Acidic impurities can quench base-catalyzed downstream reactions.[1] |
| Impurity B (Sulfide) | < 0.05% (ND) | 2.15% (RRT 1.[1]35) | Sulfides are catalyst poisons for subsequent metal-catalyzed steps.[1] |
| Tailing Factor (T) | 1.05 | 1.25 | Impurities distort peak symmetry, affecting integration accuracy.[1] |
ND = Not Detected; RRT = Relative Retention Time
Experiment B: Response Factor & Quantification
Using the TG material as an external standard to quantify a reaction yield results in a false positive .[1]
-
True Yield: 85.0%[1]
-
Calculated Yield (using TG as Std): 89.9% (Overestimation)
-
Mechanism:[1][2] Because the TG standard is only 94% pure but treated as 100%, the response factor is artificially low, inflating the calculated concentration of unknowns.
Visualizing the Analytical Workflow
To ensure reproducibility, the analytical workflow must follow a strict decision tree.
Figure 2: Analytical Decision Matrix
Caption: Workflow ensuring the separation of the critical 'Acid' impurity before quantification.
Conclusion & Recommendations
For the development of PDE5 inhibitors or C-H functionalization studies utilizing This compound , the use of Technical Grade material as a primary calibrator is scientifically unsound.[1]
Key Takeaways:
-
Oxidative Instability: The aldehyde functionality degrades to benzoic acid rapidly if not stabilized; this degradant is invisible in non-polar HPLC methods but distinct at pH 3.0.[1]
-
Stoichiometric Risk: The 5-6% impurity load in TG material consists of reactive species (acids/sulfides) that actively interfere with downstream chemistry, not just inert fillers.[1]
-
Recommendation: Use Certified Reference Standards (>99.5%) for assay determination. Use Technical Grade only for initial synthesis scouting, and purify immediately before use.[1]
References
-
International Council for Harmonisation (ICH). (2006).[1][3][4] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[1][4] Retrieved from [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 105488172, 2-(2-Methylsulfanylpyrimidin-5-yl)benzaldehyde.[1][5] (Analogous Structure Reference). Retrieved from [Link][1]
-
Zhao, M., et al. (2022).[1] Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12, 9256-9262.[1][6] Retrieved from [Link]
Sources
- 1. 2-(Pyrimidin-5-yl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 2. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 2-(2-Methylsulfanylpyrimidin-5-yl)benzaldehyde | C12H10N2OS | CID 105488172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
A Comparative Guide to the Bioactivity of Pyrimidine-5-Sulfonyl Derivatives in Cellular and Biochemical Assays
For researchers and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. When hybridized with a sulfonamide moiety, particularly at the 5-position, it gives rise to a class of compounds with a rich and diverse pharmacological profile. This guide provides an in-depth comparison of the bioactivity of pyrimidine-5-sulfonyl derivatives and their closely related isomers, supported by experimental data and detailed protocols. We will delve into their anticancer and antimicrobial properties, explore their mechanisms of action through enzyme inhibition, and elucidate the structure-activity relationships that govern their potency.
Comparative Anticancer Activity
The hybridization of pyrimidine and sulfonamide moieties is a well-established strategy in the design of novel anticancer agents.[1][2] These hybrids can engage with multiple cellular targets, leading to potent antiproliferative and cytotoxic effects. The following data, gathered from various studies, compares the in vitro activity of several pyrimidine-sulfonamide derivatives against a panel of human cancer cell lines.
Table 1: Comparative in vitro Anticancer Activity (IC50 µM) of Pyrimidine-Sulfonamide Derivatives
| Compound ID | Derivative Type | HCT-116 (Colon) | HT-29 (Colon) | MCF-7 (Breast) | MDA-MB-231 (Breast) | Reference |
| Hybrid 3a | Pyrimidine-sulfonamide | 9.64 | - | - | - | [3] |
| Hybrid 3b | Pyrimidine-sulfonamide | 9.59 | - | - | - | [3] |
| Hybrid 9a | 2,4-Diaminopyrimidine | 9.64 | - | - | - | [3] |
| Hybrid 9b | 2,4-Diaminopyrimidine | - | 9.95 | - | - | [3] |
| Hybrid 5 | Thio-pyrimidine-sulfonamide | 2.50 | 4.30 | 2.50 | 2.40 | [3] |
| 5-Fluorouracil | Standard Chemotherapy | 37.22 | 16.07 | 2.46 | 3.50 | [3] |
| Doxorubicin | Standard Chemotherapy | 3.30 | - | - | - | [3] |
Note: IC50 is the concentration of the compound that inhibits 50% of cell growth.
The data clearly indicates that pyrimidine-sulfonamide hybrids can exhibit potent anticancer activity, in some cases comparable or superior to standard chemotherapeutic agents like 5-Fluorouracil.[3] The substitutions on both the pyrimidine and the sulfonamide-bearing phenyl ring play a crucial role in determining the cytotoxic potency and selectivity. For instance, the presence of a cyclopentyl group at the C-4 position of the pyrimidine moiety in hybrids 9a and 9b was found to be favorable for activity against colon cancer cell lines.[3]
Mechanism of Action: Targeting Key Enzymes
A significant advantage of the pyrimidine-sulfonamide scaffold is its ability to target specific enzymes that are often dysregulated in cancer and microbial diseases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in pH regulation. In tumors, the overexpression of certain CA isoforms, such as CA IX and CA XII, contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis. Sulfonamides are the most important class of CA inhibitors.[1]
Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms (Ki nM)
| Compound ID | hCA I | hCA II | hCA IX | hCA XII | Reference |
| Compound 10d | 6.2 | - | - | - | [4] |
| Compound 15 | 219.9 | 3.3 | 2.0 | 24.4 | [4] |
| Compound 1f | 58.8 | 6.6 | - | - | [5] |
| Compound 1k | - | - | Selective (SI 12.2) | - | [5] |
| Acetazolamide (AAZ) | 250 | 12.1 | 25.8 | 5.7 | [4][5] |
Note: Ki is the inhibition constant, representing the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Ki indicates a more potent inhibitor.
The data highlights the potential for developing isoform-selective CA inhibitors based on the pyrimidine-sulfonamide scaffold. For example, compound 15 shows potent inhibition of hCA II, while compound 1k demonstrates selectivity for the tumor-associated isoform hCA IX.[4][5] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Kinase Inhibition and Signaling Pathways
Many pyrimidine derivatives are designed as kinase inhibitors, targeting the ATP-binding site of these enzymes which are central to cellular signaling pathways controlling growth and proliferation.[6]
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation and is frequently hyperactivated in cancer. Several pyrimidine-sulfonamide hybrids have been developed as PI3K inhibitors.
Caption: PI3K/Akt signaling pathway and the point of inhibition.
Antimicrobial Activity
Beyond their anticancer effects, pyrimidine-sulfonamide derivatives have also demonstrated promising activity against a range of microbial pathogens.[7] The sulfonamide moiety can act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.
Table 3: Comparative in vitro Antimicrobial Activity (MIC µg/mL) of Pyrimidine-Sulfonamide Derivatives
| Compound ID | Derivative Type | S. aureus | E. coli | K. pneumoniae | P. aeruginosa | Reference |
| Compound M6 | Thio-pyrimidine-benzenesulfonamide | - | - | Potent | Potent | [8] |
| Compound M19 | Thio-pyrimidine-benzenesulfonamide | - | - | Potent | Potent | [8] |
| Compound 12ii | Thienopyrimidine-sulfadiazine | 125 | 125 | - | - | [9] |
| Compound 8iii | Thienopyrimidine-sulfamethoxazole | 250 | 125 | - | - | [9] |
| Ciprofloxacin | Standard Antibiotic | - | - | - | - | [10] |
Note: MIC is the Minimum Inhibitory Concentration, the lowest concentration of the compound that prevents visible growth of a microorganism.
The results show that these compounds can exhibit broad-spectrum antimicrobial efficacy, particularly against challenging Gram-negative bacteria like K. pneumoniae and P. aeruginosa.[8] The specific substitutions on the pyrimidine and sulfonamide rings are critical for determining the spectrum and potency of antimicrobial activity.
Experimental Protocols
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-5-sulfonyl derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized SDS-based solution, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Antimicrobial Susceptibility: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
